2-Chlorothiazolo[5,4-b]pyridine
Overview
Description
2-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines. It is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom attached to the second position of the thiazole ring.
Scientific Research Applications
2-Chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities
Safety and Hazards
Mechanism of Action
Target of Action
2-Chlorothiazolo[5,4-b]pyridine is a type of thiazolo[4,5-b]pyridine, which is a class of organic compounds that have been reported to interact with a wide range of receptor targets . These compounds are biologically relevant purine bioisosteres
Mode of Action
Thiazolo[4,5-b]pyridines, in general, are known for their ability to interact with a wide range of receptor targets . This interaction is likely due to the annulated molecules’ qualitatively new properties and their ability to alter pharmacophore groups in different positions .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, including this compound, have been reported to exhibit a broad spectrum of pharmacological activities . These activities include antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Biochemical Analysis
Biochemical Properties
2-Chlorothiazolo[5,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, proliferation, and survival . The compound interacts with the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, this compound has shown interactions with other proteins and biomolecules, contributing to its diverse biological effects.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PI3K leads to the downregulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This results in reduced cell growth and increased apoptosis in cancer cells. Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PI3K by binding to its active site. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent the enzyme from catalyzing its substrate . Additionally, this compound may influence other molecular targets, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the overall efficacy and toxicity of the compound, as well as its impact on metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling molecules, while its presence in the nucleus can influence gene expression and transcriptional activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction leads to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine, which is then further processed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can undergo cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazolopyridines, while oxidation reactions can produce sulfoxides or sulfones .
Comparison with Similar Compounds
2-Chlorothiazolo[5,4-b]pyridine can be compared with other thiazolopyridine derivatives, such as:
2-Pyridylthiazolo[5,4-b]pyridine: Similar in structure but with a pyridyl group instead of a chlorine atom.
4-Morpholinylthiazolo[5,4-b]pyridine: Contains a morpholinyl group, which alters its chemical properties and biological activity.
Thiazolo[4,5-b]pyridine: Lacks the chlorine atom, resulting in different reactivity and applications
These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the chlorine atom and its potential as a versatile building block in chemical synthesis.
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRCGOWLCQJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537481 | |
Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-96-8 | |
Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.